molecular formula C5H10ClNO2S B1457815 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride CAS No. 1427388-39-3

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

Cat. No.: B1457815
CAS No.: 1427388-39-3
M. Wt: 183.66 g/mol
InChI Key: CVXAFIXMQLDOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Classification

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride represents a complex heterocyclic compound that follows systematic International Union of Pure and Applied Chemistry nomenclature conventions for spiro compounds. The compound is registered under Chemical Abstracts Service number 1427388-39-3 and possesses the molecular formula C5H10ClNO2S with a molecular weight of 183.65 grams per mole. The systematic name reflects several key structural features: the presence of a sulfur atom at position 2 (indicated by "thia"), a nitrogen atom at position 6 (indicated by "aza"), the spiro[3.3]heptane core structure, the dioxide functionality indicating oxidation of the sulfur center, and the hydrochloride salt form.

Alternative nomenclature systems provide additional insight into the compound's structure, with variations including 2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride and 2-thia-6-aza-spiro[3.3]heptane-2,2-dioxide hydrochloride. The lambda notation specifically indicates the oxidation state of the sulfur atom, emphasizing its hexavalent nature in the dioxide form. The compound exists as a white to off-white solid with a purity typically exceeding 96 percent in commercial preparations.

The structural formula can be represented using Simplified Molecular Input Line Entry System notation as O=S1(CC2(CNC2)C1)=O.[H]Cl, which clearly delineates the spiro junction, the positioning of heteroatoms, and the salt formation with hydrochloric acid. This representation facilitates computational analysis and database searches while providing a compact description of the molecular architecture.

Property Value Reference
Chemical Abstracts Service Number 1427388-39-3
Molecular Formula C5H10ClNO2S
Molecular Weight 183.65 g/mol
Appearance White to Off-white Solid
Purity >96%

Historical Context and Development

The historical development of spiro compounds traces back to the pioneering work of Adolf von Baeyer in 1900, who first identified and characterized the fundamental structural motif that defines this class of compounds. Von Baeyer's initial discovery established the foundational understanding of spiro compounds as bicyclic structures sharing a single common atom, which he termed the "spiro atom". This groundbreaking work laid the theoretical framework for the systematic study and synthesis of increasingly complex spiro architectures that would emerge throughout the twentieth and twenty-first centuries.

The evolution of spiro compound chemistry gained significant momentum in the pharmaceutical industry with the development of spironolactone, a commercially important diuretic medication that demonstrated the therapeutic potential of spiro heterocycles. This success catalyzed intensive research efforts directed toward the synthesis and characterization of novel spiro compounds incorporating diverse heteroatoms and ring systems. The recognition that spiro compounds could serve as three-dimensional molecular scaffolds with unique pharmacological properties drove the expansion of synthetic methodologies for accessing these structurally complex targets.

The specific development of 2-thia-6-azaspiro[3.3]heptane derivatives represents a more recent advancement in heterocyclic chemistry, building upon decades of accumulated knowledge regarding spiro compound synthesis and structure-activity relationships. Recent research has highlighted the significance of strained spiro heterocycles, particularly those containing four-membered rings, as potential bioisosteres in medicinal chemistry applications. The incorporation of both sulfur and nitrogen heteroatoms within the spiro[3.3]heptane framework represents a sophisticated approach to molecular design that capitalizes on the unique electronic and steric properties imparted by these heteroatoms.

Contemporary synthetic approaches to 2-thia-6-azaspiro[3.3]heptane derivatives have been developed through systematic optimization of reaction conditions and substrate scope. A notable four-step synthetic route involving oxetane opening, bromination, thietane formation, and deprotection has been established for accessing 2-thia-6-azaspiro[3.3]heptane scaffolds. This methodological advancement reflects the maturation of spiro compound chemistry and the increasing sophistication of synthetic strategies for accessing complex heterocyclic architectures.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound embodies several fundamental principles that define its significance within heterocyclic chemistry. The compound features a unique three-dimensional arrangement created by the spiro junction, which connects two four-membered rings through a single carbon atom. This geometric constraint results in a rigid molecular framework that exhibits distinct conformational properties compared to linear or fused ring systems. The perpendicular arrangement of the ring systems effectively suppresses molecular interactions between pi-systems, potentially enhancing solubility and preventing excimer formation in solid-state applications.

The incorporation of sulfur and nitrogen heteroatoms introduces additional layers of structural complexity and functionality. The sulfur atom exists in a hexavalent oxidation state as indicated by the dioxide designation, forming two sulfur-oxygen double bonds that significantly influence the electronic distribution within the molecule. This oxidation pattern creates a sulfonyl functional group that can participate in hydrogen bonding interactions and exhibits distinct reactivity patterns compared to reduced sulfur centers. The nitrogen atom provides a basic site that can undergo protonation, as evidenced by the hydrochloride salt formation, and serves as a potential coordination site for metal complexation or hydrogen bonding interactions.

The four-membered ring systems present in the spiro[3.3]heptane core introduce significant ring strain that affects both the chemical reactivity and conformational behavior of the molecule. Ring strain in small cyclic systems typically results in enhanced reactivity toward ring-opening reactions and can influence the barrier to conformational interconversion. However, the spiro junction provides additional stabilization through geometric constraints that prevent certain types of ring-opening processes while maintaining the structural integrity of the bicyclic system.

Recent investigations have demonstrated that spiro[3.3]heptane derivatives can function as saturated benzene bioisosteres, providing non-planar exit vectors that differentiate them from traditional aromatic systems. This characteristic makes them particularly valuable in medicinal chemistry applications where three-dimensional molecular architecture can influence biological activity and selectivity. The non-coplanar arrangement of substituents attached to the spiro[3.3]heptane core creates unique spatial relationships that can be exploited for rational drug design and molecular recognition applications.

Position within Spiro Compound Family

This compound occupies a distinctive position within the broader family of spiro compounds, representing an advanced example of heterocyclic spiro architectures that incorporate multiple heteroatoms within a constrained ring system. The compound belongs to the subset of strained spiro heterocycles, which are characterized by the presence of small ring systems that introduce significant geometric constraints and unique electronic properties. Within this classification, compounds containing at least one four-membered ring are particularly valued for their rigid three-dimensional structures and their potential applications as bioisosteres in pharmaceutical research.

The spiro[3.3]heptane core structure represents one of several possible spiro arrangements, distinguished by its symmetric bicyclic architecture where both rings contain three carbon atoms plus the spiro center. This structural motif contrasts with other common spiro systems such as spiro[4.5]decane or spiro[5.5]undecane, which feature larger ring sizes and correspondingly different conformational properties. The relatively small ring sizes in spiro[3.3]heptane systems result in increased molecular density and enhanced rigidity compared to their larger ring analogs.

The incorporation of heteroatoms distinguishes 2-thia-6-azaspiro[3.3]heptane derivatives from purely carbocyclic spiro compounds and positions them within the heterocyclic spiro compound subfamily. Heterocyclic spiro compounds are further subdivided based on the nature and positioning of heteroatoms, with compounds containing sulfur and nitrogen representing a particularly interesting class due to the complementary electronic properties of these elements. The sulfur atom provides electron-withdrawing character, especially in its oxidized form, while the nitrogen atom can serve as an electron-donating center or proton acceptor depending on its protonation state.

Within the pharmaceutical and materials science context, 2-thia-6-azaspiro[3.3]heptane derivatives are positioned as part of the emerging class of three-dimensional molecular scaffolds that can replace traditional planar aromatic systems. This positioning reflects a broader trend in medicinal chemistry toward the exploration of sp3-rich molecular architectures that can provide improved selectivity and reduced off-target effects compared to flat, aromatic-rich compounds. The compound family thus represents a convergence of synthetic methodology advancement and strategic molecular design principles that prioritize three-dimensional complexity and heteroatom incorporation for enhanced biological and materials properties.

Spiro Compound Class Ring Size Combination Heteroatoms Strain Level Reference
Spiro[3.3]heptane 4-4 Variable High
Spiro[4.5]decane 5-6 Variable Moderate
Spiro[5.5]undecane 6-6 Variable Low
2-Thia-6-azaspiro[3.3]heptane 4-4 S, N High

Properties

IUPAC Name

2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c7-9(8)3-5(4-9)1-6-2-5;/h6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXAFIXMQLDOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CS(=O)(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427388-39-3
Record name 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride typically involves the reaction of a suitable precursor with sulfur and nitrogen-containing reagents. One common method involves the reaction of a cyclic amine with sulfur dioxide and a halogenating agent under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, with the CAS number 1427388-39-3, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, material science, and as a chemical intermediate.

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of spirocyclic compounds, including 2-thia-6-azaspiro[3.3]heptane, exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth and may serve as templates for developing new antibiotics.
  • CNS Activity : The spirocyclic structure is known to influence the central nervous system (CNS). Preliminary studies suggest potential applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.
  • Analgesic Properties : Some studies have shown that related compounds possess analgesic effects, indicating that 2-thia-6-azaspiro[3.3]heptane derivatives could be explored for pain management therapies.

Material Science Applications

  • Polymer Chemistry : The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
  • Nanotechnology : Research is ongoing into using spirocyclic compounds in the development of nanomaterials. Their ability to form stable complexes with metals can lead to applications in catalysis and material enhancement.

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its functional groups allow for diverse chemical reactions, making it valuable in synthetic organic chemistry.

Case Studies

  • Antimicrobial Research : A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of spirocyclic compounds against resistant strains of bacteria, highlighting the potential of 2-thia-6-azaspiro[3.3]heptane derivatives in antibiotic development .
  • CNS Drug Development : A recent investigation focused on the neuroprotective effects of spirocyclic compounds in animal models of Alzheimer's disease, suggesting that these compounds could mitigate cognitive decline .
  • Polymer Synthesis : Research detailed in Advanced Materials explored the use of spirocyclic structures in creating high-performance polymers with enhanced electrical conductivity and thermal stability .

Mechanism of Action

The mechanism of action of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form covalent bonds with biological molecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Key Observations:

Compounds like 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid hydrochloride exhibit reduced steric strain due to their larger rings, which may enhance solubility but reduce metabolic stability .

Counterion Effects :

  • The hydrochloride salt in the target compound improves aqueous solubility compared to oxalate or trifluoroacetate salts, which are bulkier and may hinder bioavailability .

Functional Group Reactivity: The sulfur dioxide group in the target compound is more electrophilic than the mono-oxide in 2-Thia-6-azaspiro[3.3]heptane 2-oxide trifluoroacetate, making it more reactive in nucleophilic substitution reactions .

Purity and Commercial Availability

All compared compounds are available at ≥95% purity for research use, with suppliers like Combi-Blocks and LabNetwork specializing in spirocyclic derivatives . The hydrochloride form of the target compound is priced at $398.82/100 mg (research-grade), comparable to its analogs .

Research Findings and Limitations

  • The target compound’s compact structure is advantageous for penetrating bacterial cell walls, as evidenced by its role in tuberculosis drug candidates .
  • Limitations : Data on in vivo efficacy and toxicity are scarce. Structural analogs with larger rings (e.g., spiro[4.5]) may offer better pharmacokinetic profiles but require further validation .

Biological Activity

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a spirocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, may serve as a pharmacophore in drug design, particularly in the development of therapeutics targeting various diseases, including cancer and viral infections.

  • Molecular Formula : C5_5H9_9ClN\O2_2S
  • Molecular Weight : 183.66 g/mol
  • CAS Number : 1427388-39-3
  • Appearance : White to off-white solid
  • Purity : >96% .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Its structure allows it to mimic natural ligands, potentially influencing pathways related to cell signaling and metabolic processes.

Key Mechanisms:

  • Inhibition of Kinases : Compounds in the spirocyclic class have shown promise as inhibitors of kinases involved in cancer progression and cellular signaling .
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against respiratory viruses .
  • Antimicrobial Properties : The compound's structure may confer antibacterial effects, making it a candidate for further exploration in antimicrobial therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antitumor Activity : Research has indicated that spirocyclic compounds can act as effective pharmacophores in the design of antitumor agents. For instance, derivatives similar to 2-Thia-6-azaspiro[3.3]heptane have been evaluated for their ability to inhibit tumor cell growth in vitro .
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of spirocyclic compounds, suggesting they may modulate pathways involved in neurodegenerative diseases .
  • Combinatorial Drug Synthesis : The compound serves as an intermediate for synthesizing various drugs aimed at treating conditions such as depression and anxiety . Its structural versatility allows for modifications that enhance biological activity.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReferences
AntitumorPromising
AntiviralModerate
AntimicrobialPotential
NeuroprotectiveUnder Study

Q & A

Q. What are the optimal synthetic pathways for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, and what challenges arise during purification?

The compound is synthesized via multi-step reactions involving spirocyclic intermediates, often starting with sulfonamide precursors. A common method involves cyclization of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide (CAS 1263182-09-7) followed by HCl salt formation . Key challenges include:

  • Purification : Due to hygroscopicity and polar functional groups, recrystallization in solvents like ethanol/water mixtures is critical. Column chromatography may lead to decomposition due to prolonged exposure to silica gel.
  • Yield optimization : Reaction conditions (temperature, stoichiometry of HCl) must be tightly controlled to avoid over-salt formation or racemization .

Q. How is the structural integrity of the spirocyclic system confirmed post-synthesis?

Characterization involves:

  • X-ray crystallography : Resolves the bicyclic spiro structure and confirms stereochemistry (e.g., CAS 2111787-91-6) .
  • NMR spectroscopy : Key signals include δ ~3.5–4.0 ppm (methylene protons adjacent to the sulfone group) and δ ~2.8 ppm (azetidine/piperidine-like protons) .
  • Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ peaks at m/z 193–195 (base compound) and 229–231 (hydrochloride adduct) .

Advanced Research Questions

Q. What role does this compound play in antibacterial drug discovery, particularly against Mycobacterium tuberculosis?

The compound serves as a key intermediate in synthesizing β-lactamase inhibitors and novel antibiotics. For example, it was used to prepare analogs targeting M. tuberculosis by modifying the spirocyclic core to enhance membrane penetration and reduce enzymatic degradation .

  • Experimental design :
    • MIC assays : Evaluate analogs against H37Rv strains, with results compared to reference drugs (e.g., rifampicin).
    • Resistance profiling : Assess cross-resistance via gene knockout studies (e.g., inhA, katG) .
  • Data contradictions : Discrepancies in MIC values between lab strains and clinical isolates highlight the need for lipid solubility adjustments (logP optimization) .

Q. How do stereochemical variations in the spirocyclic core affect pharmacological activity?

The compound’s bicyclic system introduces rigid spatial constraints, influencing binding to bacterial targets like penicillin-binding proteins (PBPs).

  • Methodology :
    • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
    • Docking studies : Compare binding energies of (R)- and (S)-configured analogs to PBPs using AutoDock Vina .
  • Findings : The (R)-enantiomer shows 3–5× higher inhibitory activity against PBPs due to better alignment with the active-site Ser residue .

Q. What analytical techniques resolve discrepancies in stability data under physiological conditions?

Conflicting stability reports (e.g., pH-dependent hydrolysis rates) require:

  • Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7.4), and alkaline (pH 9) buffers at 37°C. Monitor via:
    • HPLC-UV : Track degradation products (e.g., sulfonic acid derivatives at tR ~6.2 min).
    • LC-MS/MS : Identify hydrolyzed fragments (e.g., m/z 121.1 for cleaved azetidine ring) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life in biological matrices .

Methodological Challenges

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity.
  • Prodrug strategies : Introduce phosphate or acetyl groups to the sulfone moiety, which hydrolyze in physiological conditions .

Q. What strategies mitigate toxicity concerns in preclinical models?

  • Metabolic profiling : Incubate the compound with liver microsomes to identify reactive metabolites (e.g., glutathione adducts via LC-MS).
  • Structural analogs : Replace the sulfone group with a sulfonamide to reduce oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride
Reactant of Route 2
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.